what is N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt
what is N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt
An In-Depth Technical Guide to N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt (NMM-PS)
Introduction
N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt, commonly identified by synonyms such as NMM-PS or NDSB 223, is a zwitterionic organic compound belonging to the sulfobetaine class.[1][2][3] As an "inner salt," it possesses both a permanent positive charge on its quaternary ammonium nitrogen and a negative charge on its sulfonate group, resulting in a net neutral charge over a wide pH range.[2][4] This unique structural feature imparts high polarity, excellent water solubility, and a remarkable ability to stabilize biological macromolecules.[2][5][6]
Primarily utilized in biochemistry and proteomics, NMM-PS serves as a non-detergent solubilizing agent that can gently bring proteins into solution without causing denaturation, a common drawback of conventional detergents.[2] Its utility extends to the field of materials science, where morpholinium-based salts are investigated as a class of ionic liquids (ILs) with advantages such as lower manufacturing costs, simplified synthesis, and favorable environmental profiles compared to traditional imidazolium-based ILs.[7] This guide provides a comprehensive technical overview of NMM-PS, covering its fundamental properties, synthesis, core applications with detailed protocols, and essential safety information for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The defining characteristic of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is its zwitterionic nature. The molecule contains a positively charged quaternary ammonium group, part of the morpholinium ring, and a negatively charged sulfonate group at the terminus of a propyl chain.[1] Unlike amino acids, this zwitterionic state is permanent and does not isomerize to an uncharged form, classifying it as a betaine.[4] This permanent charge separation leads to strong intermolecular dipole-dipole interactions, resulting in a very high melting point and excellent aqueous solubility.
Chemical Structure
The structure consists of a central morpholine ring N-substituted with both a methyl group and a 3-sulfopropyl group.
Caption: Chemical structure of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt.
Quantitative Data Summary
The key physicochemical properties of NMM-PS are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 111282-24-7 | [1][2][3][8] |
| Molecular Formula | C₈H₁₇NO₄S | [1][3][8] |
| Molecular Weight | 223.29 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | >300°C | [5][6] |
| Solubility | Soluble in Water and DMSO | [5][6] |
| IUPAC Name | 3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate |
Synthesis and Characterization
The synthesis of NMM-PS is a straightforward and efficient process, typically achieved through the nucleophilic ring-opening of a cyclic sulfonate ester by a tertiary amine. This approach is common for creating a wide range of sulfobetaines.
Principle of Synthesis
The standard laboratory synthesis involves the N-alkylation of N-methylmorpholine with 1,3-propanesultone. In this reaction, the nitrogen atom of N-methylmorpholine acts as a nucleophile, attacking the carbon atom of the sultone, which leads to the opening of the strained four-membered ring and the formation of the zwitterionic product. The reaction is typically carried out in an aprotic solvent to prevent side reactions.
Synthesis Workflow Diagram
Caption: General workflow for the laboratory synthesis of NMM-PS.
Detailed Synthesis Protocol
Objective: To synthesize N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt from N-methylmorpholine and 1,3-propanesultone.
Materials and Reagents:
-
N-Methylmorpholine (≥99%)
-
1,3-Propanesultone (≥98%)
-
Acetonitrile (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Methodology:
-
Reaction Setup: In a fume hood, add N-methylmorpholine (e.g., 0.1 mol) to a round-bottom flask containing anhydrous acetonitrile (e.g., 150 mL) and a magnetic stir bar.
-
Addition of Alkylating Agent: While stirring, slowly add an equimolar amount of 1,3-propanesultone (0.1 mol) to the solution. Causality Note: Slow addition is crucial as the reaction can be exothermic. 1,3-propanesultone is a suspected carcinogen and must be handled with extreme care.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The product, being a salt, is often insoluble in the reaction solvent and will begin to precipitate as a white solid.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction is typically considered complete when the formation of the precipitate ceases.
-
Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake several times with small portions of cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified white solid in a vacuum oven at 60-80°C to a constant weight.
Validation:
-
Structure Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Purity Assessment: Melting point analysis should show a sharp melting/decomposition point above 300°C.[5]
Core Applications and Methodologies
The primary value of NMM-PS in scientific research lies in its ability to manipulate protein solubility and stability in a controlled, non-disruptive manner.
Protein Solubilization and Stabilization
Mechanism of Action: Many proteins, especially when overexpressed recombinantly, form dense, insoluble aggregates known as inclusion bodies. Traditional detergents like Sodium Dodecyl Sulfate (SDS) can solubilize these aggregates but do so by denaturing the protein, destroying its tertiary structure and biological function.
NMM-PS operates on a different principle. As a non-detergent sulfobetaine, it does not possess the classic amphipathic head-and-tail structure of a detergent. Instead, its zwitterionic nature allows it to disrupt the non-specific, intermolecular protein-protein interactions that cause aggregation. It enhances the hydration shell around the protein, effectively shielding hydrophobic patches and promoting the solubility of the protein in its native or near-native folded state.[2] This makes it an invaluable tool for recovering active proteins from insoluble fractions.
Logical Framework: Solubilization Mechanisms
Caption: Contrasting protein solubilization pathways of NMM-PS and a denaturing detergent.
Experimental Protocol: Solubilization of Protein Inclusion Bodies
Objective: To solubilize a target protein from E. coli inclusion bodies using NMM-PS while preserving its potential for refolding into an active conformation.
Materials and Reagents:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)
-
Wash Buffer (Lysis Buffer + 1% Triton X-100)
-
NMM-PS (solid)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
High-speed centrifuge
-
Sonicator or homogenizer
Methodology:
-
Inclusion Body Isolation: a. Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization. b. Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet the inclusion bodies. c. Decant the supernatant (soluble fraction). d. Resuspend the pellet in Wash Buffer to remove membrane contaminants and centrifuge again. Repeat this wash step 2-3 times.
-
Stock Solution Preparation (Self-Validation): a. Prepare a 2 M stock solution of NMM-PS in the desired Solubilization Buffer. b. Causality Note: Preparing a concentrated stock allows for the systematic testing of different final NMM-PS concentrations without significantly altering the buffer composition. A typical starting range for optimization is 0.5 M to 1.5 M.
-
Solubilization: a. Resuspend the washed inclusion body pellet directly in Solubilization Buffer containing the desired final concentration of NMM-PS (e.g., 1.0 M). b. Incubate the suspension with gentle agitation (e.g., on a rotator) at room temperature or 4°C for 1-4 hours. The optimal time and temperature are protein-dependent.
-
Clarification: a. Centrifuge the suspension at maximum speed (e.g., >20,000 x g for 30 min at 4°C) to pellet any remaining insoluble material. b. Carefully collect the supernatant, which now contains the NMM-PS-solubilized protein.
-
Validation of Solubilization: a. Analyze samples from the total lysate, the initial soluble fraction, the final insoluble pellet, and the NMM-PS solubilized supernatant by SDS-PAGE. b. A successful solubilization is indicated by a strong band corresponding to the target protein's molecular weight appearing in the NMM-PS supernatant lane and a corresponding decrease in the final insoluble pellet lane. The protein is now ready for downstream applications like refolding by dialysis or rapid dilution.
Application as a Morpholinium-Based Ionic Liquid
While less common than its biochemical applications, NMM-PS fits within the structural class of morpholinium ionic liquids. These ILs are gaining attention for their favorable properties.[9]
-
Potential as Electrolytes: The high ionic conductivity, wide electrochemical window, and good thermal stability characteristic of many morpholinium salts make them candidates for use in electrochemical devices like batteries and capacitors.[7][9] The zwitterionic nature of NMM-PS means it would likely be used as an additive or co-salt in an electrolyte formulation rather than as the sole component.
-
Green Chemistry: Morpholinium ILs are often cited for their lower toxicity and better environmental compatibility compared to more traditional ILs.[7] This makes them attractive as potential solvents or catalysts for chemical reactions where sustainability is a key consideration.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount. Based on available Safety Data Sheets (SDS), NMM-PS is classified as an irritant.
Hazard Identification
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[10]H315: Causes skin irritation.[11][10]H319: Causes serious eye irritation.[11][10]H335: May cause respiratory irritation.[11][10] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Handling and Storage Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][10] The compound can be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]
Conclusion
N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is a highly versatile and valuable zwitterionic compound. Its primary role as a non-denaturing solubilizing agent provides a critical solution for researchers struggling to recover functional proteins from insoluble aggregates, directly impacting fields from basic biochemistry to therapeutic drug development. Its high thermal stability, straightforward synthesis, and classification as a potentially "greener" morpholinium-based ionic liquid suggest a broadening scope of future applications in materials science and electrochemistry. By understanding its fundamental properties and applying robust, validated protocols, scientists can effectively leverage NMM-PS to advance their research objectives.
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